Enzymatic Potency (Ki) Against HCV NS3/4A Protease
Telaprevir demonstrates a 2-fold higher enzymatic potency against wild-type HCV NS3/4A protease compared to the first-generation inhibitor boceprevir. Its steady-state inhibition constant (Ki) of 7 nM [1] is significantly lower than the 14 nM Ki reported for boceprevir [2], indicating stronger binding affinity to the target enzyme.
| Evidence Dimension | Enzyme Inhibition Constant (Ki) |
|---|---|
| Target Compound Data | 7 nM |
| Comparator Or Baseline | Boceprevir: 14 nM |
| Quantified Difference | 2-fold lower Ki (higher potency) |
| Conditions | Biochemical assay with recombinant genotype 1 HCV NS3/4A protease. |
Why This Matters
Higher enzymatic potency can translate to more robust target engagement in biochemical and cell-based assays, a critical parameter for research tool selection.
- [1] Lin, C., Kwong, A. D., & Perni, R. B. (2006). Discovery and development of VX-950, a novel, covalent, and reversible inhibitor of hepatitis C virus NS3.4A serine protease. Infectious Disorders-Drug Targets, 6(1), 3-16. View Source
- [2] Malcolm, B. A., Liu, R., Lahser, F., Agrawal, S., Belanger, B., Butkiewicz, N., ... & Tredup, J. (2006). SCH 503034, a mechanism-based inhibitor of hepatitis C virus NS3 protease, suppresses polyprotein maturation and enhances the antiviral activity of alpha interferon in replicon cells. Antimicrobial Agents and Chemotherapy, 50(3), 1013-1020. View Source
